

Core Concept: DNA Gyrase as a Therapeutic Target

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Compound of Interest		
Compound Name:	DNA Gyrase-IN-16	
Cat. No.:	B15565635	Get Quote

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair.[1][2][3][4] This enzyme introduces negative supercoils into DNA, a process vital for managing DNA topology during various cellular processes.[3][4] Its absence in eukaryotes makes it an attractive and specific target for the development of antibacterial agents.[5] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[1][2][3] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[1][2]

Novel Inhibitors of DNA Gyrase

Recent drug discovery efforts have focused on identifying novel scaffolds that can overcome the growing challenge of antibiotic resistance to existing DNA gyrase inhibitors, such as fluoroquinolones. Several research initiatives have synthesized and evaluated new chemical entities, often designating promising candidates with numerical identifiers like "compound 16."

Hybrid Antibiotics

One innovative approach involves the creation of hybrid molecules that combine the pharmacophores of two different antibiotic classes. For instance, a hybrid of azithromycin and ciprofloxacin, designated as compound 16, demonstrated significant activity against ciprofloxacin-resistant Staphylococcus aureus.[1] While its antibacterial properties were modest compared to azithromycin, its efficacy against resistant strains highlights the potential of this strategy.[1]



Another study explored hybrids of ciprofloxacin with ATP-competitive inhibitors of GyrB. One such hybrid, compound 3a, exhibited potent inhibition of DNA gyrase and demonstrated antibacterial activity against Gram-negative pathogens.[6]

Spiropyrimidinetriones

A novel class of antibacterial agents, spiropyrimidinetriones, targets bacterial type II topoisomerases with a new mode of action. Within this class, compounds such as (±)-16a–d were synthesized and evaluated, leading to the identification of more potent derivatives.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for various novel DNA gyrase inhibitors, including those designated as "compound 16" or related structures in their respective publications.

Table 1: Inhibitory Activity against DNA Gyrase



Compound ID	Target Enzyme	IC50 (μM)	Source
Compound 16 (Azithromycin- Ciprofloxacin Hybrid)	E. coli DNA Gyrase	> Ciprofloxacin	[1]
Compound 14 (Fluoroquinolone Conjugate)	E. coli DNA Gyrase	3.25	[1]
Compound 15 (Fluoroquinolone Conjugate)	E. coli DNA Gyrase	9.80	[1]
Compound 1	M. tuberculosis DNA Gyrase	10.0 μg/mL	[1]
Compounds 9 & 10	M. tuberculosis DNA Gyrase	27-28	[1]
Biphenyl Inhibitor 2	E. coli DNA Gyrase	60	[8]
Compound 154	E. coli DNA Gyrase	3.1	[5]
Compound 40	E. coli DNA Gyrase	47.6	[5]
CIBM	E. coli DNA Gyrase	2.4	[5]
Lead Molecule (Isothiazole derivative)	P. aeruginosa DNA Gyrase	6.25-15.6	[9]
Compound 13 (Optimized Isothiazole derivative)	P. aeruginosa DNA Gyrase	2.2	[9]
Digallic Acid	E. coli DNA Gyrase	2	[10]
Tannic Acid	E. coli DNA Gyrase	1	[10]

Table 2: Minimum Inhibitory Concentration (MIC) Values



Compound ID	Bacterial Strain	MIC (μM)	Source
Compound 16 (Azithromycin- Ciprofloxacin Hybrid)	Ciprofloxacin-resistant S. aureus	0.076	[1]
Compound 17 (Azithromycin- Gatifloxacin Hybrid)	Ciprofloxacin-resistant S. aureus	0.14	[1]
Compound 13a	E. coli	0.5 μg/mL	[1]
Compound 1	M. tuberculosis	2.63	[1]
Compound 2	M. tuberculosis	0.19	[1]
Compounds 9 & 10	M. tuberculosis	6.9 & 6.6	[1]
Compound 119	S. aureus ATCC 14775	0.39	[5]
Compound 120	S. aureus ATCC 14775	0.39	[5]
Compound 119	MRSA ATCC 33591	0.78	[5]
Compound 120	MRSA ATCC 33591	0.78	[5]
Compound 13 (Optimized Isothiazole derivative)	P. aeruginosa (with efflux pump inhibitor)	8 μg/mL	[9]
Compound 16 (Glucopyranoside analog)	B. subtilis, E. coli, S. abony	0.78 mg/mL	[11]
Compound 3a (Hybrid Inhibitor)	K. pneumoniae	0.5 μg/mL	[6]
Compound 3a (Hybrid Inhibitor)	E. cloacae	4 μg/mL	[6]
Compound 3a (Hybrid Inhibitor)	E. coli	2 μg/mL	[6]



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of novel DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay is fundamental to determining the inhibitory effect of a compound on the primary function of DNA gyrase.

- Reaction Mixture: A typical reaction mixture contains relaxed plasmid DNA (e.g., pBR322 or pAB1), the DNA gyrase enzyme (composed of GyrA and GyrB subunits), ATP, and a suitable buffer containing divalent cations like Mg²⁺.[4][6]
- Incubation: The test compound, at varying concentrations, is added to the reaction mixture and incubated at 37°C for a specified time, typically 30-60 minutes.[6][12]
- Analysis: The reaction is stopped, and the topological state of the plasmid DNA is analyzed by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is visualized.
- Quantification: The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the percentage of inhibition. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then calculated.[13]

DNA Cleavage Assay

This assay assesses the ability of a compound to stabilize the cleavage complex, a mechanism of action for certain DNA gyrase inhibitors like fluoroquinolones.

- Reaction Setup: The assay mixture includes supercoiled plasmid DNA, DNA gyrase, and the test compound.
- Incubation and Treatment: After incubation to allow the formation of the cleavage complex, a denaturing agent (e.g., SDS) and a protease (e.g., proteinase K) are added to linearize the plasmid at the site of the double-strand break.



 Gel Electrophoresis: The products are separated by agarose gel electrophoresis. The amount of linearized plasmid is indicative of the compound's ability to trap the cleavage complex.[5]

Minimum Inhibitory Concentration (MIC) Determination

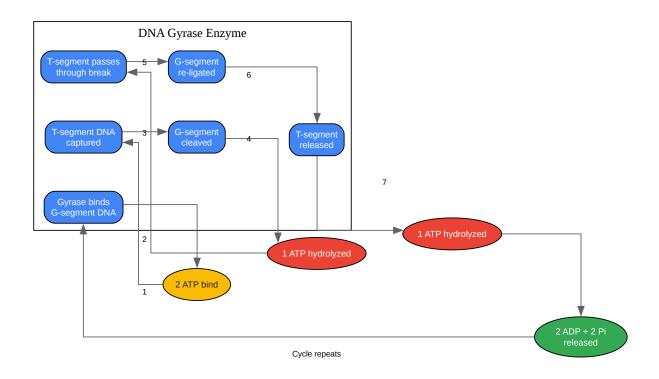
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

- Method: Broth microdilution is a standard method. A serial dilution of the test compound is prepared in a 96-well plate containing bacterial growth medium.
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Molecular Pathways and Workflows DNA Gyrase Catalytic Cycle

The following diagram illustrates the key steps in the DNA gyrase-mediated supercoiling of DNA.





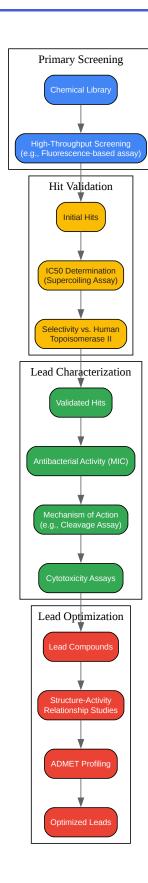
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Caption: The catalytic cycle of DNA gyrase, powered by ATP hydrolysis.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel DNA gyrase inhibitors.





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Caption: A generalized workflow for the discovery and development of DNA gyrase inhibitors.



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